molecular formula C5H2ClI2N B1584623 2-Chloro-3,5-diiodopyridine CAS No. 856169-60-3

2-Chloro-3,5-diiodopyridine

Cat. No.: B1584623
CAS No.: 856169-60-3
M. Wt: 365.34 g/mol
InChI Key: FVCKBKBSDFLXGY-UHFFFAOYSA-N
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Description

2-Chloro-3,5-diiodopyridine is a pyridine derivative with the molecular formula C5H2ClI2N and a molecular weight of 365.34 g/mol . This compound is characterized by the presence of chlorine and iodine atoms at the 2, 3, and 5 positions of the pyridine ring. It is a white to light-yellow powder or crystalline solid .

Scientific Research Applications

2-Chloro-3,5-diiodopyridine has several applications in scientific research:

Safety and Hazards

2-Chloro-3,5-diiodopyridine is considered hazardous. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, not eating, drinking, or smoking when using this product, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloro-3,5-diiodopyridine can be synthesized from 3,5-diiodopyridin-2-ol . The synthesis involves halogenation reactions where iodine and chlorine atoms are introduced into the pyridine ring. The general procedure includes:

Industrial Production Methods: The industrial production of this compound typically involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The reaction conditions include maintaining specific temperatures and using appropriate solvents to facilitate the halogenation process .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-3,5-diiodopyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.

Major Products:

Comparison with Similar Compounds

  • 2-Chloro-5-iodopyridine
  • 2,3-Dichloro-5-(trichloromethyl)pyridine

Comparison:

Properties

IUPAC Name

2-chloro-3,5-diiodopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClI2N/c6-5-4(8)1-3(7)2-9-5/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVCKBKBSDFLXGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1I)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClI2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80348215
Record name 2-Chloro-3,5-diiodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80348215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

856169-60-3
Record name 2-Chloro-3,5-diiodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80348215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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Reactant of Route 6
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